molecular formula C16H13N3O B8473815 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile

4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile

Cat. No.: B8473815
M. Wt: 263.29 g/mol
InChI Key: QSQPSRSFSVAKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-methyl-7-phenylmethoxy-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C16H13N3O/c1-11-18-14-7-13(9-17)8-15(16(14)19-11)20-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3,(H,18,19)

InChI Key

QSQPSRSFSVAKEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-{4-cyano-2-nitro-6-[(phenylmethyl)oxy]phenyl}acetamide (5.5 g, 17.7 mmol, STEP 2) and iron powder (2.96 g, 53.0 mmol) in acetic acid (90 mL) was refluxed with stirring for 2 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuum. The residue was poured into water, and the aqueous layer was extracted with ethyl acetate/methanol (20:1). The organic layers were combined, washed with brine, dried over magnesium sulfate, and concentrated in vacuum to afford the title compound as a brown solid (3.82 g, 82%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
2.96 g
Type
catalyst
Reaction Step One
Yield
82%

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